N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide
CAS No.: 852933-27-8
Cat. No.: VC6820730
Molecular Formula: C13H10BrCl3N2OS
Molecular Weight: 428.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852933-27-8 |
|---|---|
| Molecular Formula | C13H10BrCl3N2OS |
| Molecular Weight | 428.55 |
| IUPAC Name | N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]-2-chloropropanamide |
| Standard InChI | InChI=1S/C13H10BrCl3N2OS/c1-6(15)12(20)18-11-10(21-13(14)19-11)5-7-4-8(16)2-3-9(7)17/h2-4,6H,5H2,1H3,(H,18,20) |
| Standard InChI Key | FEFNBJFBYLDHBZ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl)Cl |
Introduction
N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide is a synthetic organic compound that belongs to the class of thiazoles and amides. Its structure includes a bromine atom attached to the thiazole ring, a 2,5-dichlorobenzyl group, and a 2-chloropropanamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide typically involves multiple steps, including the formation of the thiazole ring and the attachment of the benzyl and propanamide groups. Techniques such as high-pressure reactions and automated synthesis may be used to optimize yield and purity.
Biological Activities
While specific biological activities of N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide are not well-documented, compounds with similar structures have shown potential as antimicrobial and anticancer agents. For example, thiazole derivatives have been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as their anticancer activity against various cell lines .
Research Findings
Research on similar thiazole compounds suggests that these molecules can interact with specific biological targets, such as enzymes or receptors, leading to various pharmacological effects. Molecular docking studies are often used to predict the binding affinity of these compounds to their targets, which can help elucidate potential therapeutic pathways .
Related Compounds
Related compounds, such as N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide, have been studied for their complex structures and significant biological activities. These compounds are classified under benzamides and thiazoles, highlighting the diversity of biological applications within these chemical classes.
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